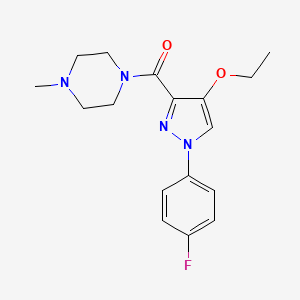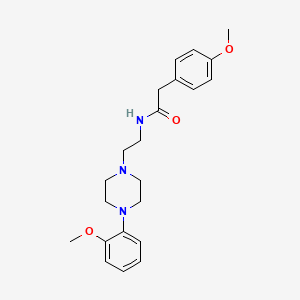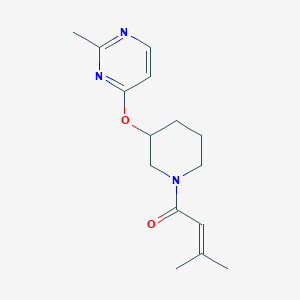
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as F5069-0151, is the human CXCR2 receptor . The CXCR2 receptor is a part of the chemokine receptor family and plays a crucial role in mediating the chemotactic response of immune cells, particularly neutrophils, to inflammation sites .
Mode of Action
F5069-0151 acts as a potent, selective, and reversible antagonist of the human CXCR2 receptor . It binds to the CXCR2 receptor and inhibits the ligand (IL-8 or GRO-α) induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis . This inhibition occurs at concentrations consistent with its binding potency .
Biochemical Pathways
The compound’s action primarily affects the chemokine signaling pathway . By antagonizing the CXCR2 receptor, it disrupts the normal chemotactic response of neutrophils, thereby modulating the immune response .
Pharmacokinetics
F5069-0151 is partially metabolized via CYP3A4 . When co-administered with ketoconazole (a strong inhibitor of CYP3A4), a 2.1-fold increase in AUC (Area Under the Curve) and a 1.6-fold increase in Cmax (maximum serum concentration) were observed . This indicates that the compound’s bioavailability can be influenced by drugs that inhibit or induce CYP3A4 .
Result of Action
The antagonistic action of F5069-0151 on the CXCR2 receptor results in a reduction in blood neutrophils . In severe asthmatics, a sustained reduction in blood neutrophils of approximately 25% was observed, which was reversible upon discontinuation of treatment .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that affect CYP3A4 activity, can significantly alter the compound’s pharmacokinetics and, consequently, its efficacy . Furthermore, individual variations in CYP3A4 activity, which can be influenced by genetic factors, age, sex, and diet, may also impact the compound’s action .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone in lab experiments is its potential as a multi-targeted agent, exhibiting activity against various targets involved in cancer, inflammation, and neurodegenerative diseases. Additionally, the compound has been found to exhibit low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone. One of the main directions is the further investigation of its potential as a multi-targeted agent in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its therapeutic potential. Further studies are also needed to optimize the synthesis method of this compound to improve its solubility and bioavailability. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis method of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form 4-fluoroacetophenone hydrazone. The resultant compound is then reacted with ethyl chloroacetate to form ethyl 2-(4-fluorophenyl)hydrazonoacetate. The final product is obtained by reacting ethyl 2-(4-fluorophenyl)hydrazonoacetate with 4-methylpiperazine and formaldehyde in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been studied for its potential as a neuroprotective agent, showing promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown potential as an anti-inflammatory and analgesic agent, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-3-24-15-12-22(14-6-4-13(18)5-7-14)19-16(15)17(23)21-10-8-20(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLFIFHMLWJEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905616.png)
![2-(2,3-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2905618.png)

![1-methyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2905622.png)
![rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans](/img/structure/B2905623.png)
![N-(furan-2-ylmethyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2905624.png)
![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2905627.png)
![6-(1H-imidazol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)pyridazine-3-carboxamide](/img/structure/B2905628.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2905630.png)

![1-{1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B2905633.png)
